4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
4-(4-Methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule is substituted at the 4-position with a 4-methylbenzenesulfonyl group and at the 8-position with a 4-nitrobenzoyl moiety. Such spirocyclic frameworks are of interest in drug discovery due to their conformational rigidity, which can improve target selectivity .
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-16-2-8-19(9-3-16)31(28,29)23-14-15-30-21(23)10-12-22(13-11-21)20(25)17-4-6-18(7-5-17)24(26)27/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKYJMCXNLKVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a tandem radical addition and dearomatizing cyclization process . Another method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate and triphenylphosphine, leading to the formation of the spirocyclic scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The nitrobenzoyl group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl and nitrobenzoyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as benzene and conditions like low temperatures (0-5°C) are often employed to control the reaction kinetics and selectivity .
Major Products Formed
The major products formed from these reactions include amino derivatives, thiol derivatives, and various substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets and modulate biochemical pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and nitrobenzoyl groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The spirocyclic structure provides rigidity and specificity in binding to these targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Variations in Sulfonyl Substituents
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Substituents : 4-Methoxyphenylsulfonyl (electron-donating methoxy group) and methylsulfonyl.
- However, the methylsulfonyl group lacks the aromaticity of the nitrobenzoyl group, reducing π-π stacking interactions .
8-(4-Bromobenzoyl)-4-(4-Fluoro-3-Methylbenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane
- Substituents : 4-Fluoro-3-methylbenzenesulfonyl (electron-withdrawing fluorine) and 4-bromobenzoyl.
- Compared to the nitro group, bromine is less electron-withdrawing but may improve membrane permeability .
4-(4-Methylbenzenesulfonyl)-8-(2,5-Dimethylbenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane
- Substituents : Dual sulfonyl groups (4-methylbenzenesulfonyl and 2,5-dimethylbenzenesulfonyl).
- The absence of a nitro or benzoyl group limits electronic diversity compared to the target compound .
Variations in Benzoyl Substituents
4-(4-Methoxybenzoyl)-8-Propyl-1-Oxa-4,8-Diazaspiro[4.5]decane-3-Carboxylic Acid
- Substituents : 4-Methoxybenzoyl (electron-donating) and propyl chain with carboxylic acid.
- Impact : The methoxy group reduces electron withdrawal compared to nitro, while the carboxylic acid enhances solubility and ionic interactions. This structure may favor pharmacokinetic properties over the nitro-substituted target compound .
[8-(3-Chloro-5-Trifluoromethylpyridin-2-yl)-1-Oxa-4,8-Diazaspiro[4.5]decan-4-yl]-Thiophen-2-ylmethanone
Key Structural and Property Comparisons
*Estimated based on molecular formulae.
Biological Activity
The compound 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule characterized by a unique spirocyclic structure that includes both nitrogen and oxygen heteroatoms. Its molecular formula and weight are significant in understanding its biological activity and potential applications in medicinal chemistry.
Structural Characteristics
The compound features:
- Spirocyclic Framework : A diazaspiro structure that imparts rigidity and specificity in binding to biological targets.
- Functional Groups : The presence of sulfonyl and nitrobenzoyl groups enhances its chemical diversity and biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can participate in hydrogen bonding, while the nitro group may facilitate electrostatic interactions, leading to modulation of enzymatic activity. This interaction is crucial for its potential therapeutic applications.
Anticancer Properties
Research indicates that compounds with similar structural motifs have shown significant anticancer activity. For instance, derivatives of the diazaspiro framework have been reported to exhibit cytotoxic effects against various tumor cell lines. The introduction of nitro groups has been linked to enhanced antiproliferative effects, suggesting that modifications to the compound can influence its efficacy against cancer cells .
Table 1: Comparative Anticancer Activity of Nitro-Substituted Compounds
| Compound Name | Structure Features | Cytotoxicity Level | Targeted Cancer Type |
|---|---|---|---|
| 4-Nitro-1,3-diaryltriazene | Nitro groups at para positions | High | Laryngeal carcinoma |
| This compound | Spirocyclic with sulfonyl and nitro groups | Moderate | Various tumor types |
Neurotransmitter Modulation
The compound's structural similarities to neurotransmitter receptor modulators suggest potential applications in treating cognitive disorders. Studies have indicated that related compounds can interact with muscarinic receptors, which are involved in cognitive functions . This interaction may lead to antiamnesic effects, making it a candidate for further investigation in neuropharmacology.
Antiangiogenic Activity
Recent studies on nitrobenzoate-derived compounds indicate their potential as antiangiogenic agents. Compounds like X8 have demonstrated the ability to impair vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways . This suggests that similar compounds, including our target molecule, could also exhibit antiangiogenic properties.
Study on 1-Oxa-4,8-Diazaspiro Compounds
A study focused on the synthesis and evaluation of various 1-oxa-4,8-diazaspiro compounds highlighted their potential as anticancer agents. The introduction of nitro groups was found to enhance their biological activity significantly .
Evaluation of Nitrobenzoate Compounds
Research into nitrobenzoate-derived compounds has revealed their broad range of biological activities, including anticancer effects and anti-inflammatory properties. These findings support the hypothesis that this compound may share similar mechanisms of action .
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-methylbenzenesulfonyl)-8-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the spirocyclic core via cyclization of appropriate amine and ketone precursors under anhydrous conditions to avoid hydrolysis .
- Step 2 : Introduction of the 4-methylbenzenesulfonyl (tosyl) group using sulfonylation reagents (e.g., tosyl chloride) in inert solvents like dichloromethane .
- Step 3 : Functionalization with the 4-nitrobenzoyl group via nucleophilic acyl substitution or coupling reactions . Key parameters: Temperature (often 0–60°C), solvent polarity, and reaction time (4–12 hours) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify spirocyclic connectivity and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Q. How does the compound’s stability vary under different storage conditions?
- Short-term : Stable in anhydrous DMSO or ethanol at –20°C for weeks .
- Long-term : Store under nitrogen at –80°C to prevent sulfonyl group hydrolysis or nitro group reduction .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of spirocyclic derivatives like this compound?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while THF improves cyclization .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
- Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar spirocyclic compounds?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing nitro with fluoro groups) to isolate pharmacophores .
- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values) to identify outliers .
Q. What computational methods predict the environmental fate of this compound?
- QSAR Modeling : Estimate biodegradability and toxicity using parameters like logP (calculated: ~3.2) and topological polar surface area (~90 Ų) .
- Molecular Dynamics Simulations : Assess interactions with soil organic matter or aquatic enzymes .
Methodological Guidance
Q. How to design experiments investigating the compound’s potential as a kinase inhibitor?
- Kinase Panel Screening : Test against a library of 100+ kinases at 10 µM to identify hits .
- Binding Affinity Assays : Use surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) for kinetic profiling .
Q. What protocols mitigate challenges in characterizing the spirocyclic core via X-ray crystallography?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
